5-bromo-1-methyl-1H-indole-3-sulfonyl chloride
Description
5-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
CAS No. |
2742660-60-0 |
|---|---|
Molecular Formula |
C9H7BrClNO2S |
Molecular Weight |
308.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the bromination of 1-methylindole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene, ethanol
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
5-bromo-1-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-3-sulfonyl chloride
- 1-methyl-1H-indole-3-sulfonyl chloride
- 5-bromo-1H-indole-3-carboxylic acid
Uniqueness
5-bromo-1-methyl-1H-indole-3-sulfonyl chloride is unique due to the combination of its bromine, methyl, and sulfonyl chloride groups, which confer specific reactivity and selectivity in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
